REACTION_SMILES
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[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][O:15][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:8][cH:9]1)=[O:23].[CH3:24][OH:25]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15])[cH:8][cH:9]1)=[O:23]
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Name
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COC(=O)c1ccc(OCCCCOCc2ccccc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(OCCCCOCc2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(OCCCCO)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |